Methyl 4-carbamoylcyclohexanecarboxylate
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Description
“Methyl 4-carbamoylcyclohexanecarboxylate” is a chemical compound with the molecular formula C9H15NO3 . It has an average mass of 185.220 Da and a monoisotopic mass of 185.105194 Da . It is also known by other names such as “Methyl trans-4-carbamoylcyclohexanecarboxylate” and "Cyclohexanecarboxylic acid, 4-(aminocarbonyl)-, methyl ester, trans-" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-carbamoylcyclohexanecarboxylate” consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has 2 defined stereocentres . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or software.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Catalysis
MOFs are porous materials with fascinating applications in gas storage, separation, and catalysis. Methyl 4-carbamoylcyclohexanecarboxylate has been incorporated into MOF structures due to its functional groups. These MOFs exhibit tunable properties, making them promising candidates for gas adsorption, drug delivery, and heterogeneous catalysis. Researchers continue to explore their potential in environmental and industrial contexts .
Surface-Enhanced Raman Spectroscopy (SERS) Sensors
Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical technique for detecting trace amounts of molecules. Researchers have functionalized metal nanoparticles with Methyl 4-carbamoylcyclohexanecarboxylate to enhance Raman signals. The compound’s unique vibrational modes contribute to sensitive detection of analytes. Applications include environmental monitoring, food safety, and biomedical diagnostics .
properties
IUPAC Name |
methyl 4-carbamoylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADKWAIHQUVCCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185358 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202-23-9 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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